The compound can be synthesized through various chemical reactions involving benzoic acid derivatives and pyridine compounds. Its classification falls under organic compounds, specifically aromatic carboxylic acids, which are widely studied for their biological activities and utility in pharmaceuticals.
The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid can be achieved through several methods, including:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yields and purity during synthesis. For example, reactions typically occur under inert atmospheres (nitrogen or argon) to prevent side reactions with moisture or oxygen.
The molecular structure of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid features:
The molecular formula can be represented as C12H8F3N O2. The presence of electronegative fluorine atoms significantly influences the compound's electronic properties, enhancing its reactivity and potential biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the molecular structure. For instance:
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid participates in various chemical reactions:
These reactions often require specific catalysts or conditions to proceed efficiently, such as elevated temperatures or specific pH levels.
The physical properties of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid include:
Chemical properties include stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid has potential applications in:
Research into this compound continues to expand its potential uses across different scientific fields, highlighting its versatility as a chemical entity.
Bifunctional aromatic scaffolds serve as critical structural frameworks in medicinal chemistry and materials science, enabling precise spatial organization of pharmacophores and electronic modulation. Among these, hybrid systems incorporating heteroaromatic rings and fluorinated groups represent a strategically important class due to their dual capacity for target engagement and optimized physicochemical properties. The compound 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid (CAS 784127-52-2) exemplifies this design paradigm, integrating a hydrogen bond-accepting pyridine, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid anchor within a conformationally constrained benzoid core. This molecular architecture enables multifaceted interactions with biological targets while conferring tunable solubility and metabolic stability—attributes increasingly prioritized in rational drug design [1] [3].
The compound crystallizes as a white powder (melting point uncharacterized in literature) with molecular formula C₁₃H₈F₃NO₂ (MW: 267.21 g/mol) [1] [3]. Its connectivity is defined by a meta-substituted benzoic acid where position 3 bears a pyridin-4-yl ring and position 5 carries a trifluoromethyl group. This 1,3,5-trisubstituted benzene pattern creates distinct electronic asymmetry:
Table 1: Substituent Effects on Benzoic Acid Acidity
Substituent Position | Example Compound | pKₐ (Experimental/Predicted) | Lipophilicity (clogP) |
---|---|---|---|
3-CF₃ | 3-(Trifluoromethyl)benzoic acid | 3.65 [5] | 2.41 |
5-CF₃, 3-Pyridin-4-yl | Target compound (784127-52-2) | ~3.78 [6] | 2.87 [1] |
3-F, 5-CF₃ | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 3.42 [5] | 2.93 |
Unsubstituted | Benzoic acid | 4.20 | 1.87 |
Spectroscopic signatures further elucidate electronic behavior:
The fusion of pyridine and trifluoromethylbenzene units creates a privileged pharmacophore with demonstrable impact across therapeutic domains:
Table 2: Therapeutic Applications of Trifluoromethyl-Pyridine Motifs
Drug/Target | Structure Feature | Role of -CF₃/Pyridine | Biological Outcome |
---|---|---|---|
Ubrogepant (Migraine) | 2,2,2-Trifluoroethyl-piperidine | -CF₃ enhances CNS penetration & target affinity | CGRP receptor antagonism (IC₅₀ = 0.07 μM) |
Alpelisib (Oncology) | Trifluoromethylpyridinyl-urea | -CF₃ blocks CYP3A4 metabolism; pyridine anchors H-bonds | PI3Kα inhibition (IC₅₀ = 5 nM) |
RG1678 (Schizophrenia) | 3-Fluoro-5-trifluoromethylpyridine | -CF₃/pyridine cooperatively engage GlyT1 | Glycine transporter inhibition (IC₅₀ = 15 nM) |
The carboxylic acid moiety in 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid serves as a synthetic linchpin, convertible to:
Innovation in trifluoromethylpyridine-carboxylic acid hybrids is evidenced by accelerating intellectual property activity:
Table 3: Commercial Availability & Research Adoption
Supplier | Catalog Number | Purity | Price (100mg) | Primary Application Claim |
---|---|---|---|---|
TRC | B525675 | >95% | $75 [6] | Angiotensin II receptor research |
Matrix Scientific | 227538 | >98% | Inquire | Protein kinase inhibitor synthesis |
Apollo Scientific | OR9726 | 95% | $88 [6] | Metal-organic framework construction |
Literature publications remain sparse (PubMed: <10 entries directly referencing CAS 784127-52-2), suggesting untapped potential. However, analogues like 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid (CAS 1214357-37-5) show expanding use in peptide mimetics, evidenced by rising supplier listings [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: